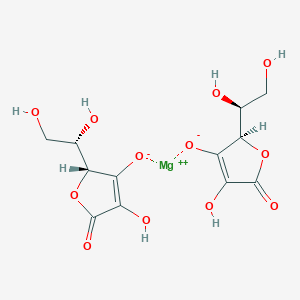

Magnesium ascorbate hydrate

Description

Properties

CAS No. |

15431-40-0 |

|---|---|

Molecular Formula |

C6H8MgO6 |

Molecular Weight |

200.43 g/mol |

IUPAC Name |

magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.Mg/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

SBCMUHSRBJVMOA-RXSVEWSESA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

Origin of Product |

United States |

Synthesis and Chemical Modification of Magnesium Ascorbate

Synthetic Methodologies for Ascorbate (B8700270) Derivatives

The chemical modification of ascorbic acid is a significant area of research, aimed at improving stability and bioavailability. The reactive hydroxyl groups at positions 2, 3, 5, and 6 of the ascorbic acid molecule can be used for synthesizing a number of derivatives. google.comgoogle.com These derivatives are broadly classified as salts, esters, and saccharides. google.com

Organic and biochemical synthesis methods have been developed to modify these hydroxyl groups, leading to a wide array of ascorbic acid derivatives. google.com For instance, L-ascorbyl 6-palmitate is a lipophilic derivative used as a preservative, while L-ascorbate 2-phosphate demonstrates enhanced stability in air compared to ascorbic acid. google.com Another important class is the saccharide derivatives, such as 2-O-α-D-glucopyranosyl ascorbic acid (AA-2G), which is noted for its stability in aqueous solutions. google.com Further molecular modification of AA-2G can yield 6-O-acyl-2-O-α-D-glucopyranosyl ascorbic acids, which may improve membrane permeability. google.com

In biological systems, magnesium plays a role in the endogenous synthesis of ascorbate. Studies in rats have shown that a magnesium-deficient diet reduces the capacity to synthesize ascorbic acid, leading to lower concentrations in the liver and kidneys. nih.gov In vitro experiments confirmed that the enzymatic synthesis of the vitamin from precursors like glucuronolactone (B27817) or gulonolactone by liver extracts was significantly decreased in magnesium-deficient subjects. nih.gov

Table 1: Classification of Ascorbic Acid Derivatives and Synthetic Approaches

| Derivative Class | General Synthetic Approach | Example(s) |

|---|---|---|

| Salts | Neutralization of ascorbic acid with a metal salt, oxide, or carbonate. magnesia.degoogle.com | Magnesium Ascorbate, Calcium Ascorbate. magnesia.de |

| Esters | Condensation of an alcohol group on ascorbic acid (e.g., at the 6-position) with a carboxylic acid. google.com Phosphorylation using agents like phosphoric acid. ontosight.ai | L-ascorbyl 6-palmitate, L-ascorbate 2-phosphate, Magnesium Ascorbyl Phosphate (B84403). google.comontosight.ai |

| Saccharides | Chemical synthesis involving the reaction of ascorbic acid with glucose derivatives. google.com | 2-O-α-D-glucopyranosyl ascorbic acid (AA-2G), 6-O-acyl-2-O-α-D-glucopyranosyl ascorbic acids. google.comnih.gov |

| Amino Acid Conjugates | Condensation of the 6-position hydroxyl group of ascorbic acid with the carboxyl group of an amino acid. google.com | Ascorbic acid-lysine conjugates, Ascorbic acid-proline conjugates. google.com |

Magnesium Ascorbate Synthesis Approaches

Magnesium ascorbate is synthesized through the reaction of ascorbic acid with a magnesium source. magnesia.deglobalcalcium.com This process creates a buffered salt that is less acidic than pure ascorbic acid. magnesia.de

A common industrial method involves the reaction of ascorbic acid with a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521). magnesia.debiolyphar.com Another described method involves neutralizing a solution of ascorbic acid in glucose with magnesium oxide or magnesium carbonate at an elevated temperature (60-70°C) to achieve a weakly acidic medium (pH 5-6). google.com The resulting solution of magnesium ascorbate in glucose is then filtered and sterilized. google.com

Table 2: Summary of Magnesium Ascorbate Synthesis Methods

| Reactant 1 | Reactant 2 | Solvent/Medium | Key Conditions | Product |

|---|---|---|---|---|

| Ascorbic Acid | Magnesium Oxide or Magnesium Hydroxide | Water | Stirring to form magnesium ascorbate. biolyphar.com | Magnesium Ascorbate. biolyphar.com |

| Ascorbic Acid | Magnesium Oxide or Magnesium Carbonate | 40% Glucose Solution | Heating to 60-70°C; pH adjustment to 5-6. google.com | 5% Magnesium Ascorbate solution in glucose. google.com |

| Ascorbic Acid | Magnesium | Not specified | Combination to form the salt. globalcalcium.com | Magnesium Ascorbate. globalcalcium.com |

Formation of Magnesium Ascorbate Derivatives

Magnesium ascorbate can be further modified to create stable derivatives, with magnesium ascorbyl phosphate (MAP) being a prominent example. ontosight.aijcsp.org.pk MAP is a water-soluble and stable derivative of vitamin C, valued in cosmetics. biolyphar.comjcsp.org.pk Its synthesis enhances the stability of the vitamin C molecule. ontosight.ai

The synthesis of MAP can be approached in several ways. One common method involves a two-step process: first, the esterification of ascorbic acid with phosphoric acid to form L-ascorbic acid monophosphate, which is then reacted with a magnesium source to form the final magnesium salt. ontosight.aispecialchem.com Another approach is the direct phosphorylation of ascorbic acid magnesium salt. makingcosmetics.com This involves suspending L-ascorbic acid in a non-hydroxylic solvent with magnesium and then treating it with a phosphorylating agent. makingcosmetics.com

A more complex, multi-step patented method avoids organic solvents and involves the following stages:

Reacting vitamin C with anhydrous calcium chloride and sodium trimetaphosphate in an aqueous solution to obtain vitamin C calcium ascorbyl phosphate. google.com

Acidifying with sulfuric acid to produce vitamin C phosphate. google.com

Purifying the vitamin C phosphate using nanofiltration. google.com

Processing the filtrate through an anion exchange resin, eluting with hydrochloric acid, and then adjusting the pH with magnesium oxide to yield magnesium ascorbyl phosphate. google.com

Final purification and drying steps to obtain the finished product. google.com

Table 3: Overview of Magnesium Ascorbyl Phosphate (MAP) Synthesis

| Synthesis Approach | Step 1 | Step 2 | Step 3 | Final Product |

|---|---|---|---|---|

| Two-Step Esterification & Salt Formation ontosight.aispecialchem.com | Esterification of ascorbic acid with phosphoric acid. | Reaction of L-ascorbic acid monophosphate with magnesium ions/salts. | Purification and drying. | Magnesium Ascorbyl Phosphate (MAP). biolyphar.com |

| Direct Phosphorylation makingcosmetics.com | Suspension of L-ascorbic acid and magnesium in a non-hydroxylic solvent. | Treatment with a phosphorylating agent. | Not specified. | Magnesium Ascorbyl Phosphate (MAP). makingcosmetics.com |

| Patented Aqueous Method google.com | Formation of vitamin C calcium ascorbyl phosphate. | Conversion to vitamin C phosphate using sulfuric acid. | Purification via nanofiltration, ion exchange, and reaction with magnesium oxide. | High-purity Magnesium Ascorbyl Phosphate. google.com |

Structural Elucidation and Spectroscopic Characterization of Magnesium Ascorbate

Advanced Spectroscopic Techniques for Structural Characterization

A suite of sophisticated spectroscopic and analytical methods is utilized to provide a comprehensive characterization of magnesium ascorbate (B8700270). These techniques probe the molecular vibrations, nuclear spin states, mass-to-charge ratio, and thermal stability of the compound, collectively offering a detailed picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For magnesium ascorbate, the focus is on the ascorbate anion, as the magnesium ion (Mg²⁺) is NMR-inactive. The spectra are compared to those of L-ascorbic acid. dergipark.org.trrsc.orgblogspot.com

¹H NMR Spectroscopy: The proton NMR spectrum of the ascorbate moiety provides key information about the hydrogen atoms in the molecule. In deuterium (B1214612) oxide (D₂O), the hydroxyl (-OH) protons typically exchange with the solvent and may not be observed as distinct signals. dergipark.org.tr The remaining protons on the carbon skeleton give characteristic chemical shifts and coupling patterns. For instance, studies on ascorbic acid show distinct signals for the protons at positions H-4, H-5, and H-6, whose chemical shifts can be pH-dependent. mdpi.com In a study on acerola powder, which is rich in ascorbic acid, the H-1 signal at a pH of 3.35 was found at 4.88 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the ascorbate anion. Each carbon atom in the ascorbate structure gives a distinct resonance. Studies on ascorbic acid show that the six carbon atoms are chemically non-equivalent and therefore produce six separate signals. blogspot.com The chemical shifts provide insight into the functional groups present, such as the carbonyl, enol, and alcohol carbons.

| Nucleus | Technique | Observed Features for Ascorbate Moiety | Reference |

| ¹H | ¹H NMR | Signals corresponding to protons on the carbon skeleton (e.g., H-4, H-5, H-6). Chemical shifts are pH-dependent. | dergipark.org.trmdpi.com |

| ¹³C | ¹³C NMR | Six distinct resonances corresponding to the six non-equivalent carbon atoms of the ascorbate ring and side chain. | blogspot.com |

Table 1: Summary of NMR Spectroscopic Data for the Ascorbate Moiety.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid magnesium ascorbate, the FT-IR spectrum provides a unique fingerprint. ugent.benih.gov The analysis of L-ascorbic acid 2-phosphate magnesium (APMg), a related derivative, shows characteristic absorption bands that help in structural confirmation. nih.govresearchgate.net The spectrum of the ascorbate anion is characterized by several key absorption bands.

Key vibrational bands for the ascorbate moiety typically include:

O-H Stretching: A broad band corresponding to the hydroxyl groups.

C=O Stretching: A strong absorption from the carbonyl group in the lactone ring.

C=C Stretching: A peak corresponding to the carbon-carbon double bond in the enol system.

C-O Stretching: Absorptions associated with the alcohol and ether linkages.

A study analyzing ascorbic acid using FT-IR identified a characteristic band for the C=C bond of the unsaturated lactone in the range of 1600-1700 cm⁻¹. rdd.edu.iq Comparing the spectrum of a metal-ascorbate complex to that of ascorbic acid and other salts allows for the identification of shifts in these bands, which can indicate coordination of the metal ion with the ascorbate ligand. google.comgoogleapis.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Ascorbate | Reference |

| O-H Stretch | ~3500 - 3200 (broad) | tandfonline.combrazilianjournals.com.br |

| C=O Stretch (lactone) | ~1750 - 1650 | rdd.edu.iq |

| C=C Stretch (enol) | ~1670 - 1600 | rdd.edu.iq |

| C-O Stretch | ~1300 - 1000 | tandfonline.combrazilianjournals.com.br |

Table 2: Characteristic FT-IR Absorption Bands for the Ascorbate Moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The ascorbate anion contains a conjugated π-electron system (enol-lactone), which gives rise to a characteristic absorption band in the UV region. In the analysis of L-ascorbic acid 2-phosphate magnesium, UV detection at 240 nm was utilized for liquid chromatography, indicating a significant chromophore at this wavelength. researchgate.netnih.gov The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and pH.

| Technique | Observed Feature | Typical Wavelength for Ascorbate | Reference |

| UV-Vis Spectroscopy | λ_max (Absorption Maximum) | ~240 - 265 nm | researchgate.netnih.gov |

Table 3: UV-Vis Spectroscopic Data for the Ascorbate Moiety.

Mass Spectrometry (e.g., MS/MS, High-Resolution MS, Electrospray Ionization-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like magnesium ascorbate.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. researchgate.netnih.gov For magnesium ascorbate (C₁₂H₁₄MgO₁₂), the expected exact mass is approximately 374.03 Da. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to gain further structural insights. Studies on ascorbic acid using LC-MS/MS have identified characteristic fragmentation patterns. nih.gov For the deprotonated ascorbate molecule [M-H]⁻ at m/z 175, major fragment ions are observed at m/z 115 and 89, which correspond to specific losses from the parent ion. nih.govgoogle.com

| Technique | Analysis Type | Observed Data for Ascorbate/Magnesium Ascorbate | Reference |

| ESI-MS | Molecular Weight | [M-H]⁻ ion for ascorbate at m/z 175. | nih.govcrimsonpublishers.com |

| HRMS | Exact Mass | C₁₂H₁₄MgO₁₂ gives a theoretical exact mass of 374.0335676 Da. | nih.gov |

| MS/MS | Fragmentation | Precursor ion m/z 175 fragments to product ions m/z 115 and 89. | nih.govgoogle.com |

Table 4: Mass Spectrometry Data for Magnesium Ascorbate and its Components.

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to study the thermal stability and composition of materials, such as determining water of hydration and decomposition temperatures. unipa.it A TGA study of L-ascorbic acid 2-phosphate magnesium revealed distinct mass loss steps corresponding to the loss of water molecules at specific temperatures, followed by the decomposition of the anhydrous compound at higher temperatures. researchgate.net For instance, two mass losses of 14.6% and 2.3% were attributed to the removal of crystal water. researchgate.net Analysis of ascorbic acid shows thermal stability up to around 200°C, after which decomposition occurs. gavinpublishers.com

| Analysis | Temperature Range (°C) | Observation | Reference |

| Dehydration | ~90 - 225 °C | Mass loss corresponding to the removal of water of hydration. | researchgate.net |

| Decomposition | > 225 °C | Significant mass loss due to the thermal degradation of the ascorbate moiety. | researchgate.netgavinpublishers.com |

Table 5: Thermal Events for Magnesium Ascorbate Derivatives from TGA.

Ultrasonic and Volumetric Studies

Ultrasonic and volumetric studies provide insights into the molecular interactions occurring in solution. By measuring properties like density and sound velocity at various concentrations and temperatures, parameters such as apparent molar volume (V_ϕ), partial molar volume (V_ϕ⁰), apparent molar isentropic compression (K_ϕ,s), and partial molar isentropic compression (K_ϕ,s⁰) can be determined for magnesium ascorbate in aqueous solutions. colab.wsresearchgate.net These parameters are sensitive to solute-solvent and solute-solute interactions. Studies have shown that these properties can illuminate the nature of interactions between magnesium ascorbate and water molecules, as well as its effect on the structure of the solvent. acs.orgacs.org

| Parameter | Significance | Reference |

| Apparent Molar Volume (V_ϕ) | Provides information on solute-solvent interactions. | colab.wsresearchgate.net |

| Partial Molar Volume (V_ϕ⁰) | The molar volume of the solute at infinite dilution, reflecting ion-solvent interactions. | colab.wsresearchgate.net |

| Apparent Molar Isentropic Compression (K_ϕ,s) | Relates to the compressibility of the solution and hydration of the solute. | colab.wsresearchgate.net |

| Partial Molar Isentropic Compression (K_ϕ,s⁰) | The isentropic compression of the solute at infinite dilution. | colab.wsresearchgate.net |

Table 6: Parameters from Ultrasonic and Volumetric Studies of Magnesium Ascorbate Solutions.

Structural Analysis in Solid State and Aqueous Solutions

The structural characteristics of magnesium ascorbate, both in its solid form and when dissolved in water, are fundamental to understanding its chemical behavior. Researchers have employed various analytical techniques to elucidate these properties, although challenges remain, particularly in the direct crystallization of magnesium ascorbate itself.

Crystal Structure Determination (e.g., via X-ray Diffraction for related salts)

Direct single-crystal X-ray diffraction analysis of magnesium ascorbate has proven challenging due to difficulties in obtaining suitable single crystals. researchgate.netnih.gov To overcome this, scientific studies have often focused on closely related and more readily crystallizable compounds to infer structural information.

A notable example is the investigation of L-ascorbic acid 2-phosphate magnesium (APMg). researchgate.netnih.gov In this research, while no crystals of APMg could be produced, a single crystal of the sodium salt, L-ascorbic acid 2-phosphate sodium (APNa), was successfully obtained and its crystal structure was elucidated via single-crystal X-ray diffraction. researchgate.netnih.gov The analysis of this related sodium salt provides valuable insights into the likely structural characteristics of the ascorbate phosphate (B84403) ligand when complexed with a metal ion.

The crystal structure for APNa was determined to be orthorhombic. researchgate.net X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. usk.ac.idacs.org For instance, the crystal structure of L-ascorbic acid itself was determined using X-ray and neutron diffraction, revealing detailed bond lengths and angles. iucr.org Similarly, X-ray diffraction studies on other magnesium complexes, such as a magnesium(II) complex with isoferulic acid, have confirmed their chemical composition and three-dimensional architecture, often revealing a hydrated metal cation within a crystal lattice stabilized by hydrogen bonding. mdpi.com

| Parameter | Details for Related Salt (APNa) researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P222 |

| Analysis Method | Single Crystal X-ray Diffraction |

Table 1: Crystallographic Data for L-Ascorbic Acid 2-Phosphate Sodium (APNa), a related salt used for structural comparison.

Stoichiometric Composition Analysis

The stoichiometric composition of magnesium ascorbate defines the precise ratio of magnesium to ascorbate ions in the compound. The molecular formula for magnesium ascorbate is generally given as C₁₂H₁₄MgO₁₂. nih.gov This indicates a 1:2 ratio of magnesium to ascorbate ions.

Detailed stoichiometric analysis has been performed on related compounds like L-ascorbic acid 2-phosphate magnesium (APMg). researchgate.net Through a combination of techniques, including thermogravimetric analysis (TGA) and colorimetric titration, the composition of APMg was characterized by its ligand, magnesium, and solvent (water) content. researchgate.net This analysis determined the molecular formula of the hydrated form of APMg to be (AP)Mg∙8H₂O, indicating one magnesium ion per ascorbate phosphate ligand, with eight water molecules of hydration. researchgate.net

| Component | Method of Analysis | Finding |

| Magnesium Content | Colorimetric Titration | Confirmed the presence and quantity of Mg²⁺. researchgate.net |

| Water Content | Thermogravimetric Analysis (TGA) | Revealed a total water content corresponding to 8 molecules. researchgate.net |

| Ligand Content | HPLC | Determined the amount of the ascorbate phosphate ligand. researchgate.net |

| Final Formula | Combination of Analyses | (AP)Mg∙8H₂O researchgate.net |

Table 2: Stoichiometric Composition Analysis of L-Ascorbic Acid 2-Phosphate Magnesium (APMg).

Coordination Geometry and Ligand Binding within Magnesium-Ascorbate Complexes

In coordination complexes, the central metal ion is bound to one or more molecules or ions, known as ligands. nih.gov The magnesium ion (Mg²⁺) typically exhibits a preference for a specific arrangement of these ligands, known as its coordination geometry.

For magnesium, the most common coordination geometry is octahedral. nih.govlibretexts.org In an octahedral complex, the magnesium ion is at the center, bonded to six donor atoms from the surrounding ligands. libretexts.org These ligands can include the ascorbate anion and, frequently, water molecules, especially in aqueous solutions. mdpi.comnih.gov The major coordinating ligands for magnesium are often acidic residues with carboxyl or phosphate groups. nih.gov

The ascorbate anion can act as a bidentate ligand, meaning it binds to the magnesium ion through two of its oxygen atoms. researchgate.netscielo.org.za This chelation, typically involving the carbonyl group and an enolic oxygen, results in the formation of a stable ring structure with the metal ion. researchgate.net

In aqueous solutions, the structure of magnesium-ascorbate complexes has been explored using techniques like Fourier-transform infrared (FT-IR) spectroscopy and potentiometric titration. researchgate.netnih.govresearcher.lifecolab.ws These studies reveal that water molecules play a crucial role in completing the coordination sphere of the magnesium ion. nih.gov The magnesium ion is often present as a hydrated cation, [Mg(H₂O)₆]²⁺, which then interacts with the ascorbate anions. mdpi.com The resulting complex involves the ascorbate ligand displacing some of the coordinated water molecules to bind directly to the magnesium, while other water molecules may remain part of the primary coordination sphere, fulfilling the preferred octahedral geometry. mdpi.comnih.gov

| Feature | Description | Supporting Evidence |

| Preferred Geometry | Octahedral | Common for Mg²⁺ complexes, with six donor atoms surrounding the central ion. nih.govnih.govlibretexts.org |

| Ascorbate as Ligand | Bidentate Chelate | Binds through two oxygen atoms (carbonyl and enolic groups). researchgate.netscielo.org.za |

| Role of Water | Coordination | Water molecules act as ligands, filling unoccupied sites in the coordination sphere to achieve an octahedral geometry. mdpi.comnih.gov |

| Complex Formation | Ligand Exchange | Ascorbate anions displace coordinated water molecules to bind with the Mg²⁺ ion. mdpi.com |

Table 3: Key Features of Coordination and Ligand Binding in Magnesium-Ascorbate Complexes.

Coordination Chemistry and Metal Ion Complexation of Ascorbate with Magnesium

Ligand Binding Modes of Ascorbate (B8700270) Anion to Magnesium(II)

The coordination of the ascorbate anion to the Magnesium(II) ion (Mg(II)) showcases variability between its solid and aqueous states. In aqueous solutions at a pH of 6-7, spectroscopic evidence suggests that the binding of alkaline earth metal ions, including magnesium, occurs primarily through the O-3 atom of the ascorbate anion. at.uaat.ua This interaction involves the deprotonated hydroxyl group at the C-3 position, which acts as a unidentate ligand. at.uaat.ua

However, in the crystalline solid state, the binding mode for Mg(II) is distinct from other alkaline earth metals. at.uaat.ua Studies on the solid salt, specifically Mg(L-ascorbate)₂·4H₂O, indicate that the Mg(II) ion binds to both the O-3 and O-1 (the carbonyl oxygen) atoms of two separate ascorbate anions. at.uaat.uaat.ua The coordination sphere of the magnesium ion is completed by two water molecules, resulting in a six-coordinate geometry. at.uaat.ua This octahedral coordination is typical for biorelevant magnesium complexes, which almost exclusively utilize "hard" donor atoms like oxygen.

The ascorbate anion can therefore act as a chelate ligand, although this is more evident in the solid state for magnesium. The difference in binding modes highlights the influence of the surrounding environment on the coordination chemistry of magnesium ascorbate.

Table 1: Binding Modes of Ascorbate Anion to Magnesium(II)

| Physical State | Binding Atoms | Coordination Details |

|---|---|---|

| Aqueous Solution | O-3 | Unidentate binding via the deprotonated hydroxyl group at C-3. at.uaat.ua |

| Crystalline Solid | O-1, O-3 | Bidentate binding involving the carbonyl oxygen (O-1) and the deprotonated hydroxyl oxygen (O-3) from two ascorbate anions, plus two water molecules. at.uaat.ua |

Comparative Analysis of Magnesium-Ascorbate Complex Stability

The stability of metal-ligand complexes is a critical factor in their chemical and biological roles, often quantified by the stability constant (log K). Generally, metal-ascorbate complexes are not exceptionally stable, which can make them challenging to study experimentally. at.ua

When comparing the stability of the magnesium-ascorbate complex to others, a clear trend emerges. The complexes formed between ascorbate and alkaline earth metals, such as Mg(II), are notably less stable than those formed with many transition metals. at.ua For instance, research indicates that Al(III) and Pb(II) form ascorbate complexes with extra stability compared to those of the alkaline earth metals. at.ua

While a specific stability constant for the Mg(II)-ascorbate complex is not widely reported in comparative studies, the stability of complexes with other divalent cations follows a predictable pattern. For many ligands, the stability of divalent metal complexes follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). sapub.org Data for ascorbate complexes with transition metals show this trend, with stability constants (log K₁) for Co(II) and Ni(II) being 5.25 and 6.51, respectively. ajrconline.org The ferric iron (Fe³⁺) complex is particularly stable, with formation constants reported in the range of 1.90 × 10³ to 2.61 × 10⁴. researchgate.net In contrast, the ferrous iron (Fe²⁺) ascorbate complex is significantly less stable. researchgate.net Given that Mg(II) is a hard cation with a lower charge density and a larger ionic radius compared to many first-row transition metals, its complexes are expected to have lower stability constants.

Derivatives of ascorbic acid, such as magnesium ascorbyl phosphate (B84403), have been developed to enhance stability for various applications. nih.gov This derivative is significantly more stable than ascorbic acid itself, particularly in neutral to alkaline conditions (pH 7-9).

Table 2: Comparative Stability of Various Metal-Ascorbate Complexes

| Metal Ion | Stability Constant (log K₁) | Notes |

|---|---|---|

| Magnesium (Mg²⁺) | Lower than transition metals | As an alkaline earth metal, it forms less stable complexes compared to transition metals. at.ua |

| Cobalt (Co²⁺) | 5.25 | Measured in aqueous solution. ajrconline.org |

| Nickel (Ni²⁺) | 6.51 | Measured in aqueous solution. ajrconline.org |

| Copper (Cu²⁺) | - | Generally forms highly stable complexes, following the Irving-Williams series. ekb.eg |

| Iron (Fe³⁺) | log K ≈ 3.28 - 4.42 | Calculated from formation constants (1.90 × 10³ to 2.61 × 10⁴). researchgate.net |

| Iron (Fe²⁺) | log K ≈ -2.11 to -1.16 | Calculated from formation constants (7.69 × 10⁻³ to 6.95 × 10⁻²). researchgate.net |

| Zinc (Zn²⁺) | Lower than Cu²⁺ | Follows the Irving-Williams series. ekb.eg |

Interactions with Other Transition Metal Ions

The ascorbate anion readily interacts with a variety of transition metal ions, forming complexes with diverse structures and stabilities. These interactions are crucial in both biological systems and chemical applications. The primary mode of interaction often involves chelation via the deprotonated oxygen atoms at the C-2 and C-3 positions, forming a stable five-membered ring. at.ua

Iron (Fe³⁺/Fe²⁺): Ascorbic acid's interaction with iron is one of the most studied. It forms a complex with ferric iron (Fe³⁺) that is relatively stable, though the complex is often transient as the ascorbate reduces Fe³⁺ to ferrous iron (Fe²⁺). researchgate.net The Fe²⁺-ascorbate complex is considerably less stable. researchgate.net This redox cycling is a key aspect of iron's biological activity and toxicity.

Copper (Cu²⁺/Cu⁺): Similar to iron, copper ions catalyze the oxidation of ascorbic acid. ekb.eg Ascorbate forms complexes with Cu(II), which are generally unstable and quickly decompose due to an intramolecular electron transfer, resulting in the formation of Cu(I) and ascorbate oxidation products. researchgate.net

Zinc (Zn²⁺): Zinc(II) is known to form a chelate with the ascorbate anion through the O-2 and O-3 atoms in aqueous solution. at.ua

Nickel (Ni²⁺) and Cobalt (Co²⁺): Both Ni(II) and Co(II) form complexes with ascorbic acid. ajrconline.orgekb.eg Potentiometric studies have determined the stability constants for these complexes, indicating that the Ni(II) complex is more stable than the Co(II) complex, which aligns with the Irving-Williams series. ajrconline.org

Manganese (Mn²⁺): Manganese(II) also forms chelate complexes with ascorbate through the O-2 and O-3 positions. at.ua

Aluminum (Al³⁺), Lanthanum (La³⁺), and Lead (Pb²⁺): Spectroscopic studies show that these ions also form chelate complexes with ascorbate in aqueous solution via the O-2 and O-3 atoms. at.ua The Al(III) and Pb(II) complexes exhibit enhanced stability compared to those of alkaline earth metals. at.ua

Chromium (Cr³⁺): Chromium(III) can form a complex with ascorbic acid where the ascorbate ligand behaves in a bidentate fashion, coordinating through the carbonyl and a hydroxyl group.

Table 3: Summary of Ascorbate Interactions with Various Metal Ions

| Metal Ion | Primary Binding Mode | Stability Order/Note |

|---|---|---|

| Iron (Fe³⁺) | Chelation (O-2, O-3) | High stability, but leads to reduction of Fe³⁺. researchgate.netekb.eg |

| Copper (Cu²⁺) | Chelation (O-2, O-3) | Unstable complex, leads to reduction of Cu²⁺. ekb.egresearchgate.net |

| Zinc (Zn²⁺) | Chelation (O-2, O-3) | Stability is generally lower than Cu(II). at.uaekb.eg |

| Nickel (Ni²⁺) | Chelation (O-2, O-3) | Forms a relatively stable 1:1 complex (log K₁ = 6.51). ajrconline.org |

| Cobalt (Co²⁺) | Chelation (O-2, O-3) | Forms a 1:1 complex (log K₁ = 5.25). ajrconline.org |

| Manganese (Mn²⁺) | Chelation (O-2, O-3) | Forms chelate complexes. at.ua |

| Aluminum (Al³⁺) | Chelation (O-2, O-3) | More stable than alkaline earth metal complexes. at.ua |

| Lead (Pb²⁺) | Chelation (O-2, O-3) | More stable than alkaline earth metal complexes. at.ua |

Analytical Methodologies for Magnesium Ascorbate Research

Chromatographic Techniques (e.g., Reversed-Phase Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a powerful tool for the analysis of magnesium ascorbate (B8700270) and its derivatives. oup.comnih.gov These methods allow for the separation, identification, and quantification of the active ingredient and any related impurities or degradation products. oup.com

Reversed-phase HPLC separates compounds based on their hydrophobicity. oup.com For charged or highly polar analytes like ascorbate and its phosphorylated forms, ion-pairing or ion-suppression techniques are often necessary to achieve adequate retention and sharp peak shapes on non-polar stationary phases (like C18). researchgate.netgigvvy.com

Ion-Pair Reversed-Phase HPLC: This technique involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), to the mobile phase. researchgate.netresearchgate.net This reagent forms a neutral ion pair with the charged analyte (ascorbate phosphate), which can then be retained and separated on a standard RP column. researchgate.net

Ion-Suppression Reversed-Phase HPLC: By adjusting the pH of the mobile phase to suppress the ionization of the analyte, its hydrophobicity can be increased, leading to better retention on an RP column. For instance, using a buffered mobile phase at a low pH (e.g., pH 2.5-4.5) can be effective for analyzing ascorbate derivatives. researchgate.netgigvvy.com

The detection of ascorbate compounds is typically performed using an ultraviolet (UV) detector, with wavelengths set between 210 nm and 280 nm depending on the specific derivative and the desired sensitivity for impurities. oup.comresearchgate.netgigvvy.com

Table 1: Example HPLC Parameters for Ascorbate Derivative Analysis

| Parameter | Method 1 (Ion-Pair) researchgate.net | Method 2 (Ion-Suppression) researchgate.net | Method 3 (Gradient Ion-Pair) gigvvy.com |

|---|---|---|---|

| Analyte | Magnesium Ascorbyl Phosphate (B84403) | Magnesium Ascorbyl Phosphate | Magnesium Ascorbyl Phosphate (MAP) |

| Column | BDS C18 (250 x 4.6 mm, 5 µm) | Cosmosil 5C18-AR-II | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.020 M Tetrabutylammonium hydroxide & 0.025 M KH₂PO₄ (pH 6.8) with Acetonitrile (77:23) | 0.05 M KH₂PO₄ (pH 2.5) with Methanol (99:1) | Gradient with 50 mM Sodium Phosphate Monobasic & 2 mM n-hexadecyltrimethyl ammonium (B1175870) bromide (pH 4.5) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 260 nm | UV at 280 nm | UV at 270 nm |

| Linear Range | 1.00-10.00 µg/mL | Not Specified | 8.16-40.80 µg/mL (for MAP) |

Potentiometric Titration Methods

Potentiometric titration is a classic and reliable analytical method for quantifying the ascorbate content. This technique relies on the redox properties of the ascorbic acid moiety. jfda-online.com The enediol group in ascorbic acid is readily oxidized, which forms the basis for various titrimetric assays. jfda-online.com

One common approach involves the titration of ascorbic acid with an oxidizing agent, such as iodine or 2,6-dichloroindophenol. nihs.go.jpeuropa.eu The endpoint of the titration is detected by a sharp change in the potential of the solution, which is measured using an indicator electrode and a reference electrode. scispace.comscispace.com

For instance, an indirect potentiometric method involves reacting ascorbic acid with a known excess of iodine. The remaining iodide is then titrated with silver nitrate, and the endpoint is determined using a copper-based mercury film electrode. scispace.com This method is advantageous as it can be applied to colored or opaque solutions where visual indicators would fail. scispace.com Another approach uses cerium(IV) sulfate (B86663) as the titrant in a sulfuric acid medium, with the endpoint detected by a differential electrolytic potentiometric technique using platinum electrodes. jfda-online.com

Table 2: Potentiometric Titration Parameters for Ascorbic Acid

| Parameter | Method 1 (Indirect Titration) scispace.com | Method 2 (Redox Titration) jfda-online.com |

|---|---|---|

| Analyte | Ascorbic Acid | Ascorbic Acid |

| Principle | Oxidation by excess Iodine, followed by titration of produced Iodide | Direct oxidation by Cerium(IV) |

| Titrant | Silver Nitrate (AgNO₃) | Cerium(IV) Ammonium Sulfate |

| Indicator Electrode | Copper Based Mercury Film Electrode (CBMFE) | Platinum Electrodes |

| Medium | pH range 2-4 | Sulfuric Acid (e.g., 0.09 M) |

| Endpoint Detection | Large potential break at endpoint | Peak in the first derivative curve of potential vs. volume |

Atomic Absorption Spectroscopy for Magnesium Content Determination

To ensure the correct stoichiometry of magnesium ascorbate, it is essential to determine the magnesium content accurately. Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific technique for quantifying metallic elements, making it the method of choice for this purpose. nih.govmdpi.comresearchgate.net

In AAS, a sample solution is aspirated into a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS), where it is atomized. mdpi.com A light source, typically a hollow cathode lamp specific to the element being analyzed (in this case, magnesium), emits light at a characteristic wavelength. The free, ground-state magnesium atoms in the atomized sample absorb this light. The amount of light absorbed is directly proportional to the concentration of magnesium in the sample. researchgate.net

Sample preparation is a critical step and usually involves dissolving the magnesium ascorbate salt in an acidic solution to prevent the formation of refractory oxides in the flame. mdpi.com The technique is widely used for determining magnesium content in various matrices, including food supplements and pharmaceutical compounds. nih.govresearchgate.netaquamin.com Studies have shown that AAS is a reliable method for verifying that the magnesium content in supplements aligns with the manufacturer's declaration. nih.gov

Table 3: General Parameters for Magnesium Determination by AAS

| Parameter | Typical Setting |

|---|---|

| Technique | Flame Atomic Absorption Spectroscopy (FAAS) |

| Element | Magnesium (Mg) |

| Wavelength | 285.2 nm |

| Light Source | Magnesium Hollow Cathode Lamp |

| Atomization Source | Air-Acetylene Flame |

| Sample Preparation | Dissolution in dilute acid (e.g., HCl or HNO₃) |

| Quantification | Comparison of sample absorbance to that of standard solutions of known Mg concentration |

Biochemical Mechanisms and Molecular Interactions of Magnesium Ascorbate Preclinical Focus

Redox Chemistry and Antioxidant/Pro-oxidant Activity

The ascorbate (B8700270) ion is a versatile molecule capable of participating in a multitude of redox reactions. It can act as a potent water-soluble antioxidant, protecting biological systems from the damaging effects of reactive oxygen species (ROS). wikipedia.org However, under specific conditions, particularly in the presence of transition metals, it can exhibit pro-oxidant behavior. nih.govmdpi.com

Ascorbate's primary antioxidant function is to neutralize free radicals by donating electrons, which can occur through several mechanisms. wikipedia.orgrsc.org The predominant mechanism is influenced by the surrounding chemical environment, such as the solvent and pH. nih.gov

Hydrogen Atom Transfer (HAT): In this one-step mechanism, ascorbate directly donates a hydrogen atom (a proton and an electron) to a free radical, effectively neutralizing it. nih.govnih.gov This process is common in reactions with oxyl radicals. nih.gov

Single Electron Transfer - Proton Transfer (ET-PT): This is a two-step process where ascorbate first transfers a single electron to the radical, forming an ascorbyl radical and a radical anion. This is followed by the transfer of a proton. Electron-transfer reactions are often accelerated in the presence of redox-inactive metal ions, such as Mg²⁺. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the ascorbate molecule first deprotonates to form an ascorbate anion, which then donates an electron to the radical. This pathway is more favorable in polar, protic solvents. nih.gov

The ascorbyl radical formed after the initial donation is relatively stable and less reactive, which helps to terminate chain reactions initiated by more damaging radicals. wikipedia.orgrsc.org Two ascorbyl radicals can then react with each other (a process called disproportionation) to regenerate one molecule of ascorbate and one molecule of dehydroascorbic acid, the fully oxidized form. rsc.orgresearchgate.net

| Mechanism | Description | Favored Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A one-step process involving the direct transfer of a hydrogen atom (H•) from ascorbate to a radical. | Aprotic, non-polar solvents. |

| Single Electron Transfer - Proton Transfer (ET-PT) | A two-step process starting with the transfer of an electron, followed by the transfer of a proton. | Can be accelerated by metal ions. |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process where ascorbate first loses a proton, and the resulting anion then transfers an electron. | Polar, protic solvents (e.g., water at neutral pH). |

Ascorbate plays a crucial role in cellular homeostasis by modulating the levels of Reactive Oxygen Species (ROS). It can directly scavenge various ROS, including superoxide (B77818) (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). frontiersin.orgoup.comfrontiersin.org This direct scavenging activity is a cornerstone of its protective effect against oxidative stress. frontiersin.org

Despite its well-known antioxidant properties, ascorbate can act as a pro-oxidant under specific circumstances. This activity is critically dependent on the presence of free transition metal ions, particularly iron (Fe) and copper (Cu). nih.govresearchgate.netnih.gov

The primary pro-oxidant mechanism involves the reduction of these metal ions. For instance, ascorbate can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov This newly formed Fe²⁺ can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate the highly reactive and damaging hydroxyl radical (•OH). nih.govwikipedia.org

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By regenerating Fe²⁺ from Fe³⁺, ascorbate can create a redox cycle that continually produces hydroxyl radicals, thereby exacerbating oxidative stress. nih.govwikipedia.org This pro-oxidant effect is concentration-dependent and is more pronounced at higher, pharmacological concentrations of ascorbate. researchgate.netpnas.org In the extracellular fluid, high concentrations of ascorbate can lead to the formation of both the ascorbyl radical and hydrogen peroxide, which is believed to be selectively cytotoxic to cancer cells while not harming normal cells. wikipedia.orgpnas.org

| Factor | Influence on Ascorbate's Redox Activity |

|---|---|

| Presence of Free Transition Metals (Fe³⁺, Cu²⁺) | Promotes pro-oxidant activity by reducing metal ions, which then catalyze the formation of hydroxyl radicals via the Fenton reaction. nih.govresearchgate.net |

| Concentration of Ascorbate | Pharmacological (high) concentrations are more likely to induce pro-oxidant effects and H₂O₂ generation. pnas.org |

| Cellular Redox Environment | In normal cells with efficient antioxidant systems, the antioxidant face of ascorbate prevails. In some cancer cells with elevated iron levels, the pro-oxidant activity may be enhanced. nih.gov |

Ascorbate's antioxidant efficacy is significantly enhanced through its synergistic interactions with other key biological antioxidants, notably α-tocopherol (the most active form of vitamin E) and glutathione (B108866) (GSH). nih.gov

Interaction with Tocopherol: α-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When it neutralizes a lipid peroxyl radical, it becomes a tocopheroxyl radical, which is relatively unreactive but still needs to be recycled. Ascorbate, being water-soluble, can regenerate α-tocopherol from its radical form at the membrane-cytosol interface, thereby restoring its antioxidant capacity. rsc.org

Interaction with Glutathione: Glutathione is a major intracellular antioxidant. The ascorbate-glutathione cycle links these two molecules. Reduced glutathione (GSH) can regenerate ascorbate from its oxidized forms, such as the ascorbyl radical or dehydroascorbic acid (DHA). researchgate.netnih.gov This regeneration is catalyzed by enzymes like dehydroascorbate reductase, which uses GSH as the electron donor. researchgate.netmdpi.com This interplay ensures a continuous supply of reduced ascorbate to combat oxidative stress.

This triad of ascorbate, glutathione, and tocopherol forms a cooperative antioxidant network, providing comprehensive protection against oxidative damage in both the aqueous and lipid compartments of the cell. nih.gov

Enzymatic Co-factor Roles of Ascorbate and Magnesium

Both ascorbate and magnesium are crucial cofactors for a vast array of enzymatic reactions essential for human health. A cofactor is a non-protein chemical compound or metallic ion that is required for an enzyme's catalytic activity. study.comunits.it

Magnesium is an essential cofactor for over 300 enzymes. units.it It plays a critical role in reactions involving ATP, where it binds to the phosphate (B84403) groups, stabilizing the molecule and facilitating the transfer of a phosphate group in processes catalyzed by kinases. study.com It is also vital for enzymes like DNA polymerase. units.it

Ascorbate acts as an electron donor for at least 15 mammalian enzymes, primarily monooxygenases and dioxygenases. researchgate.netnih.gov Its role is often to maintain a metal ion cofactor within the enzyme's active site in its reduced, catalytically active state. nih.gov

A prominent example of ascorbate's cofactor function is its role in the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govthemedicalbiochemistrypage.org These enzymes catalyze a wide range of hydroxylation reactions that are critical for various biological processes, including collagen synthesis, hypoxia sensing, and epigenetic regulation. researchgate.netnih.govacs.org

The catalytic cycle of 2-OGDDs requires molecular oxygen (O₂), 2-oxoglutarate (a TCA cycle intermediate), and a ferrous iron (Fe²⁺) ion at the active site. themedicalbiochemistrypage.orgnih.gov During the reaction, the Fe²⁺ ion can occasionally become oxidized to its inactive ferric (Fe³⁺) state, halting the enzyme's activity. Ascorbate's specific and crucial role is to reduce the Fe³⁺ back to Fe²⁺, thereby regenerating the active enzyme and allowing it to proceed through multiple catalytic cycles. themedicalbiochemistrypage.orgresearchgate.net This function as a reducing cofactor is not well mimicked by other antioxidants, highlighting the specific requirement for ascorbate. researchgate.netnih.gov

| 2-OGDD Enzyme/Family | Biological Function | Significance of Ascorbate-Dependent Activity |

|---|---|---|

| Collagen Prolyl and Lysyl Hydroxylases | Hydroxylate proline and lysine (B10760008) residues during collagen synthesis. nih.govthemedicalbiochemistrypage.org | Essential for the proper folding and stability of the collagen triple helix, crucial for connective tissue integrity. nih.gov |

| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) | Hydroxylate HIF-α subunits, targeting them for degradation under normal oxygen conditions. mdpi.com | Acts as cellular oxygen sensors; ascorbate is required for their activity, which suppresses the hypoxia response in normoxia. nih.gov |

| TET (Ten-Eleven Translocation) Dioxygenases | Catalyze the hydroxylation of 5-methylcytosine, initiating the process of active DNA demethylation. nih.gov | Plays a key role in epigenetic regulation and gene expression. nih.gov |

| Jumonji C (JmjC) domain-containing histone demethylases | Remove methyl groups from histones, another form of epigenetic modification. nih.gov | Regulates chromatin structure and gene transcription. |

Role in 2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Activity

Maintenance of Enzyme-Bound Metal Ion Redox State (e.g., Fe2+)

The ascorbate component of magnesium ascorbate plays a critical role in maintaining the functionality of numerous enzymes by ensuring the proper redox state of their metal ion cofactors. Many enzymes, particularly dioxygenases, rely on a ferrous iron (Fe2+) atom within their active site to catalyze reactions. However, during the catalytic cycle, this iron can become oxidized to the ferric state (Fe3+), rendering the enzyme inactive. nih.govnih.gov Ascorbate acts as a reducing agent, donating an electron to reduce the Fe3+ back to Fe2+, thereby regenerating the enzyme's activity. nih.govlumenlearning.comnih.gov

This mechanism is particularly well-documented for 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govnih.gov In the absence of ascorbate, these enzymes can only complete a limited number of catalytic cycles before their active-site iron becomes oxidized and the enzyme is inactivated. nih.gov Ascorbate's ability to reduce the enzyme-bound iron is crucial for sustained enzymatic activity. nih.govnih.gov While other antioxidants exist within the cell, ascorbate is highly efficient in this role due to its ability to reduce Fe3+ and its relatively stable ascorbyl radical intermediate. acs.org In the presence of transition metals like iron, ascorbate can also exhibit pro-oxidant activity through Fenton chemistry, but within the controlled environment of an enzyme's active site, its primary role is that of a reductant that maintains the catalytic competency of the enzyme. mdpi.com

| Enzyme Family | Metal Cofactor | Role of Ascorbate | Consequence of Ascorbate Deficiency |

| 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) | Iron (Fe) | Reduces Fe3+ to Fe2+ in the enzyme active site | Enzyme inactivation after a limited number of catalytic cycles |

Influence on Enzyme Stability and Protein Folding

Ascorbate is intrinsically linked to protein stability and proper folding, primarily through its role as a cofactor for enzymes involved in post-translational modifications. The most well-characterized example is its essential role in the synthesis of collagen. researchgate.net Prolyl and lysyl hydroxylases, the enzymes responsible for the hydroxylation of proline and lysine residues in procollagen chains, require ascorbate to maintain their catalytic activity. researchgate.netnih.gov This hydroxylation is a critical step for the formation of the stable triple-helical structure of mature collagen. lumenlearning.comwikipedia.org Without sufficient ascorbate, the under-hydroxylated collagen is unstable and subject to degradation. lumenlearning.com

Beyond its role in hydroxylation, there is emerging evidence that ascorbate may also be involved in oxidative protein folding in the endoplasmic reticulum through its interaction with protein disulfide isomerase and other thiol oxidoreductases. nih.govresearchgate.net The oxidized form of ascorbate, dehydroascorbic acid, can participate in the formation of disulfide bonds, which are crucial for the correct three-dimensional structure of many secretory proteins. nih.gov

Involvement in Specific Hydroxylation Reactions (e.g., Prolyl Hydroxylases, Lysyl Hydroxylases, Dopamine (B1211576) β-Hydroxylase)

The ascorbate moiety is a vital cofactor for a class of enzymes known as dioxygenases, which catalyze the incorporation of oxygen into their substrates. This is particularly critical in various hydroxylation reactions essential for physiological processes.

Prolyl and Lysyl Hydroxylases: These enzymes are fundamental to collagen synthesis. They catalyze the hydroxylation of proline and lysine residues on procollagen chains. lumenlearning.comwikipedia.org This post-translational modification is indispensable for the folding of procollagen into a stable triple helix. wikipedia.org Ascorbate is required to reduce the iron atom in the active site of these hydroxylases from the Fe3+ to the Fe2+ state, which is necessary for their catalytic activity. lumenlearning.com Studies on human skin fibroblasts have shown that prolyl hydroxylase activity can be significantly increased by the presence of ascorbate. nih.gov

Dopamine β-Hydroxylase: This enzyme is crucial for the synthesis of the neurotransmitter norepinephrine from dopamine. Ascorbate acts as an electron donor for this enzyme, facilitating the hydroxylation of dopamine. lumenlearning.com

| Enzyme | Substrate | Product | Physiological Process | Role of Ascorbate |

| Prolyl Hydroxylase | Proline residues in procollagen | Hydroxyproline | Collagen synthesis and stability | Cofactor, reduces Fe3+ to Fe2+ |

| Lysyl Hydroxylase | Lysine residues in procollagen | Hydroxylysine | Collagen synthesis and cross-linking | Cofactor, reduces Fe3+ to Fe2+ |

| Dopamine β-Hydroxylase | Dopamine | Norepinephrine | Neurotransmitter synthesis | Electron donor |

Magnesium as a Cofactor for Enzyme Functionality in Cellular Processes

Magnesium is an essential mineral that acts as a cofactor for a vast number of enzymes, estimated to be over 600, and an activator for an additional 200. nih.govcanprev.ca It is involved in virtually all major metabolic and biochemical pathways within the cell. nih.gov A primary role of magnesium is to facilitate the transfer of phosphate groups. It forms a complex with adenosine triphosphate (ATP), creating Mg-ATP, which is the true substrate for many kinases. journals.co.za This binding helps to weaken the terminal phosphate bond of ATP, making the phosphate transfer more favorable. nih.gov

Magnesium-dependent enzymes are critical in:

Energy Metabolism: Many enzymes in the glycolytic pathway and the Krebs cycle, such as hexokinase and phosphofructokinase, require magnesium for their activity. nih.govkcl.ac.uk

Nucleic Acid Metabolism: DNA and RNA polymerases, as well as enzymes involved in DNA repair mechanisms, are dependent on magnesium. nih.govcanprev.ca

Protein Synthesis: Magnesium is required for the structural integrity of ribosomes and for various steps in protein synthesis. journals.co.za

Signal Transduction: Magnesium is involved in the function of G proteins and the activity of adenylate cyclase. journals.co.za

Modulation of Enzyme Activity (e.g., Endothelial Nitric Oxide Synthase)

Both magnesium and ascorbate can modulate the activity of endothelial nitric oxide synthase (eNOS), an enzyme critical for vascular health.

The ascorbate component can enhance eNOS activity. nih.gov This effect can occur rapidly and is thought to involve the modulation of eNOS phosphorylation. nih.gov Furthermore, long-term exposure to ascorbate can increase eNOS activity by stabilizing its cofactor, tetrahydrobiopterin (BH4). nih.gov Under conditions of oxidative stress, BH4 can be oxidized, leading to "eNOS uncoupling," where the enzyme produces superoxide radicals instead of nitric oxide. Ascorbate helps to prevent this by preserving the pool of BH4. nih.gov Studies have shown that vitamin C can improve endothelial function by increasing eNOS activity and NO generation while reducing superoxide production. ahajournals.org

Magnesium also plays a role in regulating eNOS activity. Magnesium deficiency has been linked to endothelial dysfunction and can promote a pro-inflammatory state in endothelial cells. mdpi.comresearchgate.net Low magnesium levels can lead to an increase in oxidative stress, which in turn can activate NF-κB and increase the expression of inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net Conversely, some studies suggest that high concentrations of magnesium may directly inhibit NOS activity. scite.ai

Cellular Uptake and Transport Mechanisms

Sodium-Dependent Vitamin C Transporters (SVCT1, SVCT2)

The cellular uptake of the ascorbate portion of magnesium ascorbate is an active process mediated by specific transport proteins. The primary transporters responsible for accumulating ascorbate against a concentration gradient are the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. researchgate.netnih.gov These transporters co-transport sodium ions down their electrochemical gradient to drive the uptake of ascorbate into the cell. nih.gov

SVCT1 and SVCT2 have distinct tissue distributions and kinetic properties, which reflect their different physiological roles:

SVCT1: This is considered a high-capacity, low-affinity transporter. mdpi.com It is predominantly expressed in epithelial tissues such as the intestine, where it is responsible for the absorption of dietary vitamin C, and the kidneys, where it mediates its reabsorption. researchgate.netnih.gov

SVCT2: In contrast, SVCT2 is a high-affinity, low-capacity transporter. nih.gov It is widely distributed in most tissues, including the brain, eyes, and other organs where a high intracellular concentration of ascorbate is required for its various enzymatic and antioxidant functions. researchgate.netmdpi.comnih.gov The high affinity of SVCT2 ensures that these tissues can take up ascorbate even when plasma concentrations are low. mdpi.com

| Transporter | Affinity for Ascorbate | Capacity | Primary Tissue Distribution | Main Function |

| SVCT1 | Low (Km ~75-250 µM) | High | Intestine, Kidneys, Liver | Bulk absorption and reabsorption of ascorbate |

| SVCT2 | High (Km ~7-8 µM) | Low | Brain, Eyes, Heart, Lungs, most other tissues | Uptake and maintenance of high intracellular ascorbate levels |

The expression and activity of these transporters are crucial for maintaining whole-body ascorbate homeostasis and ensuring an adequate supply for the biochemical reactions in which it participates. researchgate.net

Glucose Transporter (GLUT)-Mediated Dehydroascorbate Uptake

Ascorbate, the active form of Vitamin C, is a charged molecule at physiological pH and cannot readily diffuse across cell membranes. Instead, its oxidized form, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through glucose transporters (GLUTs). nih.gov Preclinical studies have identified that Class I GLUTs, specifically GLUT1, GLUT3, and GLUT4, are the primary carriers for DHA. nih.gov GLUT1 is expressed ubiquitously and is a key transporter of DHA at the blood-brain barrier and in erythrocytes. nih.gov

The transport mechanism involves competition between glucose and DHA for the same binding sites on the GLUT proteins. nih.gov Studies using human red blood cells have demonstrated that DHA and the non-metabolizable glucose analog 3-O-methylglucose (3-OMG) compete for uptake, binding at mutually exclusive sites on both the external and internal surfaces of the GLUT1 transporter. nih.govmdpi.com This competitive inhibition indicates that high extracellular glucose concentrations can hinder DHA uptake. The transport kinetics for DHA and 3-OMG by GLUT1 in erythrocytes are comparable, as shown in the table below.

| Substrate | Vmax (mmol·l⁻¹·min⁻¹) | Apparent Km (mM) | Ki(app) for Inhibition of Alternate Substrate (mM) |

|---|---|---|---|

| Dehydroascorbic Acid (DHA) | 0.13 ± 0.02 | 1.6 ± 0.7 | 1.1 ± 0.1 |

| 3-O-methylglucose (3-OMG) | 0.16 ± 0.01 | 1.4 ± 0.2 | 0.7 ± 0.4 |

This table presents the steady-state transport kinetics for Dehydroascorbic Acid (DHA) and 3-O-methylglucose (3-OMG) via GLUT1 in human erythrocytes, highlighting their similar transport efficiencies and competitive interaction. nih.govmdpi.com

Intracellular Ascorbate Recycling and Interconversion Pathways

Once transported into the cell, dehydroascorbic acid (DHA) must be rapidly reduced back to ascorbate to become biologically active and to prevent its degradation into 2,3-diketogulonate. wikipedia.org This intracellular recycling is a critical component of maintaining the cellular ascorbate pool. The primary pathway for this reduction involves the tripeptide antioxidant, reduced glutathione (GSH). nih.govoup.com

Kinetic analyses suggest that the DHAR-catalyzed reaction proceeds via a ping-pong mechanism, where DHA binds to the reduced enzyme, followed by the binding of GSH. nih.govresearchgate.net This enzymatic recycling is crucial for sustaining high levels of ascorbate, particularly under conditions of oxidative stress. oup.complantae.org

Another, less predominant, recycling pathway involves the one-electron oxidation product of ascorbate, the monodehydroascorbate (MDHA) radical. MDHA can be directly reduced back to ascorbate by NAD(P)H-dependent MDHA reductases (MDHARs). oup.com If not immediately reduced, two MDHA radicals can disproportionate into one molecule of ascorbate and one of DHA. oup.com

Modulation of Gene Expression and Epigenetic Processes (in vitro and preclinical studies)

Ten-Eleven Translocation (TET) Enzyme Activation and DNA Demethylation

Ascorbate plays a crucial role in epigenetic regulation by acting as a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). wikipedia.orgresearchgate.net TET enzymes are central to the process of active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). researchgate.net These oxidized cytosine derivatives are then recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one.

The catalytic activity of TET enzymes depends on Fe(II) and α-ketoglutarate. During the reaction, the Fe(II) in the enzyme's active site can become oxidized to Fe(III), rendering the enzyme inactive. Ascorbate functions to reduce the Fe(III) back to Fe(II), thereby regenerating the enzyme's catalytic activity. researchgate.net In vitro and preclinical studies in mouse embryonic fibroblasts have shown that the addition of ascorbate leads to a dose- and time-dependent increase in genomic 5hmC levels, an effect that is abolished when TET gene expression is knocked down. oup.com This demonstrates a direct link between ascorbate availability and TET-mediated DNA demethylation, highlighting ascorbate's role in modulating the epigenetic landscape and influencing gene expression. researchgate.netoup.com

Histone Demethylation Mechanisms

In addition to its role in DNA demethylation, ascorbate is a key cofactor for another class of Fe(II) and α-ketoglutarate-dependent dioxygenases: the Jumonji C (JmjC) domain-containing histone demethylases. wikipedia.orgresearchgate.net These enzymes are responsible for removing methyl groups from lysine residues on histone tails, which are critical post-translational modifications that regulate chromatin structure and gene transcription.

Similar to its function with TET enzymes, ascorbate promotes the activity of JmjC histone demethylases by maintaining the iron in the catalytic center in its reduced Fe(II) state. researchgate.net Preclinical research has shown that the presence of ascorbate enhances the demethylation of various histone marks, including H3K9me2, H3K36me2/3, and H3K27me3, which are associated with different transcriptional states. nih.gov For example, studies on the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs) revealed that ascorbate facilitates this process by enhancing the activity of JmjC demethylases, leading to the removal of repressive histone marks and the activation of pluripotency genes. nih.gov

| Enzyme Family | Specific Enzymes | Function | Role of Ascorbate |

|---|---|---|---|

| TET Dioxygenases | TET1, TET2, TET3 | Oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives, initiating DNA demethylation. | Reduces Fe(III) to Fe(II) in the active site, regenerating enzyme activity. |

| JmjC Histone Demethylases | JHDM1A/B, UTX, etc. | Remove methyl groups from histone lysine residues (e.g., H3K9, H3K27, H3K36), altering chromatin structure and gene expression. | Reduces Fe(III) to Fe(II) in the active site, regenerating enzyme activity. |

This table summarizes the role of ascorbate as a cofactor in epigenetic modification by TET and JmjC domain-containing enzymes. wikipedia.orgresearchgate.netnih.gov

Hypoxia-Inducible Factor (HIF) Regulation

Ascorbate is a critical regulator of the cellular response to oxygen availability through its interaction with Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). oup.comnih.gov HIF is a transcription factor that controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, particularly under hypoxic (low oxygen) conditions. The stability of the regulatory HIF-1α subunit is tightly controlled by oxygen levels.

Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by PHDs, which are also Fe(II) and α-ketoglutarate-dependent dioxygenases. oup.complantae.org This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, targeting it for ubiquitination and rapid proteasomal degradation. plantae.org Ascorbate is required as a cofactor for optimal PHD activity, ensuring the efficient degradation of HIF-1α when oxygen is present. nih.govnih.gov In vitro studies using various cancer cell lines have shown that the addition of ascorbate at physiological concentrations significantly suppresses HIF-1α protein levels and the transcription of its target genes, such as GLUT1 and VEGF, under normoxic or mildly hypoxic conditions. oup.complantae.orgnih.gov This indicates that ascorbate availability can directly modulate the HIF pathway by enhancing the activity of its negative regulators. oup.comnih.gov

Activation of Antioxidant Response Transcription Factors (e.g., Nrf2, Ref-1, AP-1)

Ascorbate can modulate the activity of several transcription factors that are central to the cellular antioxidant and stress response.

Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE). Some preclinical studies suggest that ascorbate, through its ability to generate hydrogen peroxide in certain contexts, can act as a signaling molecule to induce Nrf2 activation. researchgate.netnih.gov In hepatocytes, low concentrations of ascorbate led to Nrf2 activation and the expression of downstream antioxidant enzymes. researchgate.net

AP-1 (Activator Protein-1): The AP-1 transcription factor is a dimer composed of proteins from the Jun and Fos families and is activated by various stimuli, including cytokines, growth factors, and oxidative stress. frontiersin.orgfrontiersin.org It regulates genes involved in proliferation, differentiation, and apoptosis. frontiersin.org Preclinical studies in keratinocytes have shown that ascorbate can inhibit both basal and UV-B-induced AP-1 activity. nih.gov This inhibition is achieved, at least in part, by preventing the phosphorylation and activation of the upstream kinase c-Jun N-terminal kinase (JNK), which is a key step in the AP-1 signaling cascade. nih.gov By modulating AP-1, ascorbate can help counteract cellular damage initiated by external stressors. nih.gov

Ref-1 (Redox Effector Factor-1): Also known as APE1, Ref-1 is a dual-function protein with roles in DNA base excision repair and the redox regulation of numerous transcription factors, including AP-1 and HIF-1α. Ref-1 maintains cysteine residues in the DNA-binding domains of these factors in a reduced state, which is essential for their activity. While ascorbate is a major cellular antioxidant, direct preclinical evidence detailing its specific mechanism of interaction with Ref-1 in activating these transcription factors is less defined compared to Nrf2 and AP-1.

Metabolic Pathways in Non-Human Biological Systems

Ascorbate Metabolism and Degradation Pathways

In non-human biological systems capable of its synthesis, L-ascorbic acid is produced from glucose. The biosynthesis primarily occurs in the liver in most mammals and involves a series of enzymatic steps. The final step is catalyzed by the enzyme L-gulonolactone oxidase (GULO), which is absent in primates and some other species. This process is dependent on glycogenolysis, where glucose is extracted from glycogen to serve as the precursor for ascorbate synthesis wikipedia.org.

The degradation of ascorbate in mammals is a critical process for maintaining homeostasis. The pathway initiates with the oxidation of L-ascorbate to the ascorbyl radical, a relatively stable free radical. Further oxidation leads to the formation of dehydroascorbic acid (DHA). The degradation of ascorbate is primarily initiated by the hydrolysis of DHA to 2,3-diketo-L-gulonate nih.gov. This intermediate is metabolically unstable and undergoes spontaneous, non-enzymatic degradation to yield several downstream products, including oxalate, carbon dioxide (CO2), and L-erythrulose nih.gov. In some instances, L-threonate and L-xylonate are also formed. This degradation pathway is distinct from the enzymatic degradation routes observed in bacteria nih.gov.

The regulation of ascorbate levels is also managed through recycling pathways. Semidehydroascorbate, an intermediate oxidation product, can be reduced back to ascorbate in the cytosol by cytochrome b(5) reductase and thioredoxin reductase, utilizing NADH and NADPH, respectively nih.gov. Similarly, dehydroascorbate can be reduced back to ascorbate both spontaneously by glutathione and enzymatically in reactions involving glutathione or NADPH nih.gov.

Intermediates and Metabolite Profiling in Preclinical Models

In a study involving high-fat diet-fed obese mice, untargeted metabolomics and transcriptomics of kidney tissue revealed significant alterations in the ascorbate and aldarate metabolic pathway nih.gov. This analysis identified 13 differential metabolites within this pathway. Notably, the ascorbate level in the kidney tissue of these obese mice was found to be reduced nih.gov. The study also identified the downregulation of UDP-glucuronosyltransferase genes (ugt1a9 and ugt2b1), which are involved in the broader glucuronate pathway that connects to ascorbate metabolism nih.gov. These findings suggest that obesity-induced oxidative stress impacts the metabolic regulation of ascorbate in this preclinical model nih.gov.

Another preclinical study using a murine model of liver fibrosis demonstrated a metabolic shift where glucose and galactose metabolism was redirected towards the synthesis of ascorbate mdpi.com. This "hijacking" of hexose metabolism led to diminished levels of hepatic glucose, galactose, and fructose, with a corresponding elevation in ascorbate levels mdpi.com. The terminal metabolite of ascorbate, threonic acid, was also found to be significantly increased mdpi.com. This indicates a dynamic regulation of ascorbate synthesis and its intermediates in response to fibrotic processes.

The following table summarizes key findings from these preclinical studies:

| Preclinical Model | Tissue/Organ | Key Metabolic Changes in Ascorbate Pathway | Associated Genes/Metabolites | Reference |

| High-fat diet-fed obese mice | Kidney | Alterations in ascorbate and aldarate metabolism; Reduced ascorbate levels. | Downregulation of ugt1a9 and ugt2b1; 13 differential metabolites identified. | nih.gov |

| Murine model of liver fibrosis | Liver | Diversion of glucose and galactose metabolism to ascorbate synthesis; Elevated ascorbate levels. | Increased threonic acid; Diminished hepatic glucose, galactose, and fructose. | mdpi.com |

These studies underscore the utility of metabolite profiling in preclinical models to understand the intricate regulation of ascorbate metabolism in response to metabolic challenges and disease states.

Interactions with Biological Membranes and Cellular Components

The interaction of ascorbate with biological membranes and various cellular components is fundamental to its physiological functions, particularly its role as a potent antioxidant.

Ascorbate interacts with the plasma membrane primarily by donating electrons. It plays a crucial role in the regeneration of α-tocopherol (vitamin E), a lipid-soluble antioxidant, from its tocopheroxyl radical form. This recycling process helps to protect membrane lipids from peroxidation nih.gov. The reducing capacity of ascorbate is transmitted both into and across the plasma membrane through a trans-plasma membrane oxidoreductase activity nih.gov. This system allows ascorbate to reduce extracellular targets and regenerate other membrane-associated antioxidants.

The transport of ascorbate across the plasma membrane is a highly regulated process mediated by specific transport proteins. In mammalian cells, the reduced form, L-ascorbic acid, is taken up by sodium-dependent vitamin C transporters, SVCT1 and SVCT2 nih.govtandfonline.com. These transporters move ascorbate into the cell against its concentration gradient, a process driven by the sodium gradient maintained by the Na+/K+ ATPase nih.gov. The oxidized form, dehydroascorbic acid, can be transported via glucose transporters (GLUTs), though this is less significant under normal physiological conditions nih.govtandfonline.com.

Within the cell, ascorbate interacts with various components, including mitochondria. It can be transported into mitochondria, although the specific transporter is still under investigation and appears to be distinct from the plasma membrane SVCTs frontiersin.org. In the mitochondrial matrix, ascorbate can act as an antioxidant, protecting against oxidative damage generated during cellular respiration caringsunshine.com. However, under certain conditions, such as in the presence of peroxynitrite, intramitochondrial ascorbate can enhance the formation of mitochondrial superoxide mdpi.com. This pro-oxidant activity is thought to occur through the reduction of trivalent iron to its redox-active divalent form within complex III of the respiratory chain mdpi.com.

Immunofluorescence studies in murine and human breast cancer cell lines have shown that the SVCT2 transporter is localized not only to the plasma membrane but also to subcellular compartments, with significant staining observed around the nucleus and in mitochondria mdpi.com. This distribution suggests a targeted delivery of ascorbate to organelles where it is required for enzymatic functions and antioxidant protection mdpi.com.

Theoretical and Computational Studies of Magnesium Ascorbate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of magnesium ascorbate (B8700270). DFT methods are widely used to study ascorbic acid and its metal complexes, providing detailed information on their geometry and electronic characteristics. ekb.egcerist.dznih.gov Studies often employ hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G**) to optimize molecular structures and predict properties. scielo.org.zaacs.orgmocedes.org

DFT calculations on metal-ascorbate complexes reveal how metal binding influences the molecule's structure. For instance, upon chelation, the bond lengths and angles within the ascorbate moiety are altered. scielo.org.za These calculations can confirm the geometry of different complex species, such as square planar or square pyramidal, depending on the metal ion. scielo.org.za While specific DFT studies focusing exclusively on magnesium ascorbate are not extensively detailed in the literature, the principles from studies on other divalent metal ions like Ni(II), Cu(II), and Zn(II) are applicable. ekb.egscielo.org.zaacs.org These studies show that complex formation occurs via deprotonation of the hydroxyl groups on the lactone ring, creating a resonance-stabilized system that chelates the metal ion. scielo.org.za

A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity. scielo.org.zamocedes.org A smaller energy gap generally implies higher reactivity. DFT calculations allow for the determination of various reactivity parameters, including chemical hardness, ionization potential, and electrophilicity, which help in understanding the electronic structure of the complexes. scielo.org.za Natural Bond Orbital (NBO) analysis can also be performed to study electronic delocalization and charge distribution within the molecule. acs.orgresearchgate.net

The table below summarizes key quantum chemical parameters calculated for ascorbic acid using DFT, which provide a baseline for understanding its complexes.

| Parameter | Description | Calculated Value (Example) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Represents the ability to donate an electron. mocedes.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Represents the ability to accept an electron. mocedes.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.4 eV | Indicates chemical reactivity and stability. scielo.org.zamocedes.org |

| Ionization Potential (I) | Energy required to remove an electron | 6.2 eV | Related to EHOMO; measures electron-donating tendency. scielo.org.za |

| Electron Affinity (A) | Energy released when an electron is added | 0.8 eV | Related to ELUMO; measures electron-accepting tendency. scielo.org.za |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.7 eV | Calculated from (I-A)/2; indicates stability. scielo.org.za |

Molecular Modeling and Docking Simulations (for metal complexation and enzyme interactions)

Molecular modeling and docking simulations are computational techniques used to predict how molecules interact with each other. These methods are vital for studying the formation of magnesium ascorbate complexes and their potential interactions with biological macromolecules like enzymes.